Cas no 2171782-58-2 (4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(Dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a dimethyloxazole carbamoyl moiety that enhances stability and reactivity. The compound’s carboxylic acid functionality allows for efficient coupling reactions, making it valuable for constructing complex peptide backbones. Its design ensures compatibility with standard Fmoc-based SPPS protocols while minimizing side reactions. This reagent is particularly useful in medicinal chemistry and bioconjugation applications, offering precise control over amide bond formation and protecting group strategies.
4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171782-58-2 structure
Product Name:4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171782-58-2
MF:C25H25N3O6
MW:463.482506513596
CID:5834559
PubChem ID:165817992
Update Time:2025-05-24

4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 4-[(dimethyl-1,2-oxazol-5-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 2171782-58-2
    • EN300-1540796
    • Inchi: 1S/C25H25N3O6/c1-14-15(2)28-34-24(14)27-23(31)21(11-12-22(29)30)26-25(32)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-13H2,1-2H3,(H,26,32)(H,27,31)(H,29,30)
    • InChI Key: XVZKTKJCZCCSER-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1=C(C)C(C)=NO1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 463.17433553g/mol
  • Monoisotopic Mass: 463.17433553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 131Ų

4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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Additional information on 4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Introduction to 4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2171782-58-2)

4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171782-58-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a dimethyl-1,2-oxazol-5-yl moiety and a (9H-fluoren-9-yl)methoxycarbonyl group. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in medicinal chemistry.

The presence of the dimethyl-1,2-oxazol-5-yl group in the molecular structure suggests potential interactions with biological targets, particularly enzymes and receptors, which are critical for drug design. Oxazole derivatives are well-known for their role in various pharmacological applications due to their ability to modulate biological pathways. The dimethylation of the oxazole ring further enhances its pharmacological profile by introducing steric and electronic modifications that can influence binding affinity and selectivity.

In contrast, the (9H-fluoren-9-yl)methoxycarbonyl group adds another layer of complexity to the compound. The fluorene moiety is a well-documented pharmacophore that is often incorporated into drug candidates due to its favorable physicochemical properties, such as high lipophilicity and metabolic stability. The methoxycarbonyl group, on the other hand, serves as a protecting group in peptide chemistry but can also play a role in modulating the reactivity and solubility of the compound.

The overall structure of 4-(dimethyl-1,2-oxazol-5-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid positions it as a promising candidate for further investigation in drug discovery. Its bifunctional nature, combining both bioisosteric replacements and pharmacophoric elements, makes it an intriguing molecule for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets. These tools have been instrumental in understanding how structural modifications can fine-tune pharmacological activity. For instance, studies have shown that subtle changes in the positioning of the dimethyl-1,2-oxazol-5-yl group can significantly alter binding affinity to specific enzymes. Similarly, the orientation of the (9H-fluoren-9-yl)methoxycarbonyl group can influence interactions with receptor sites.

The butanoic acid backbone in this compound also contributes to its overall pharmacological profile. Butanoic acid derivatives have been explored for their potential as bioactive molecules due to their ability to interact with various biological systems. The presence of both carbamoyl and amino functional groups further enhances its versatility, allowing for multiple points of interaction with biological targets.

In light of these structural features, researchers have been exploring the potential applications of 4-(dimethyl-1,2 oxazol -5 -yl)carbamoyl -4-{(9H -fluore n -9 -y l)methoxy carbony l}amino)butanoic acid in several therapeutic areas. One notable area is oncology, where compounds with similar structural motifs have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The ability of this compound to modulate such pathways makes it an attractive candidate for further preclinical studies.

Another area of interest is inflammation and immunomodulation. The structural elements present in this compound suggest potential interactions with inflammatory pathways, making it a candidate for development as an anti-inflammatory agent. Studies have indicated that oxazole derivatives can interfere with inflammatory mediators by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

The fluorene moiety also adds another dimension to its potential therapeutic applications. Fluorene-based compounds have been explored for their role in photodynamic therapy and as imaging agents due to their ability to absorb light at specific wavelengths. While this aspect remains largely unexplored for 4-(dimethyl -1 ,2 -oxazol -5 -y l)carbamoyl -4-{(9H -fluore n -9 -y l)methoxy carbony l}amino)butanoic acid , it presents an exciting avenue for future research.

In conclusion, 4-(dimethyl -1 ,2 oxazol -5 y l)carbamoyl -4-{(9H fluore n -9 y l)methoxy carbony l}amino)butanoic acid (CAS No. 2171782 58 2) is a structurally complex and multifunctional compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements and bioisosteric replacements positions it as a promising candidate for further investigation in various therapeutic areas. As computational methods continue to advance, researchers will be better equipped to explore the full pharmacological potential of this compound.

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